nAChR Antagonism Distinct from GABA Analogs
4-(4-Chloro-benzoylamino)-butyric acid exhibits potent antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes, a pharmacological feature not shared by common comparator drugs Baclofen or Gabapentin. In a functional assay using human SH-SY5Y cells, the compound inhibited carbamylcholine-induced 86Rb+ efflux with IC50 values ranging from 1.8 nM to 15 nM across alpha3beta4, alpha4beta2, and alpha4beta4 receptors [1]. In contrast, Baclofen and Gabapentin are primarily known for their activity at GABA-B receptors and voltage-gated calcium channels, respectively, and do not demonstrate significant antagonism at these nAChR subtypes.
| Evidence Dimension | nAChR Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (alpha3beta4), 12 nM (alpha4beta2), 15 nM (alpha4beta4) [1] |
| Comparator Or Baseline | Baclofen and Gabapentin (no reported significant activity) |
| Quantified Difference | Unique polypharmacological activity profile |
| Conditions | Functional assay; inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells |
Why This Matters
This unique polypharmacology enables novel investigations into cholinergic signaling cross-talk, offering a tool for pathway analysis where conventional GABAergic drugs are inactive.
- [1] EcoDrugPlus Database. Compound ID: 2126094. University of Helsinki. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
